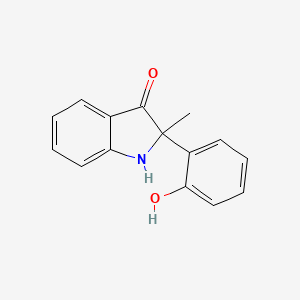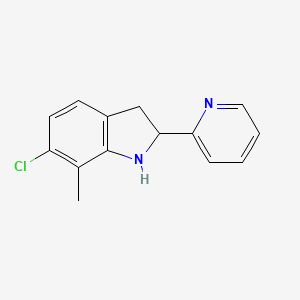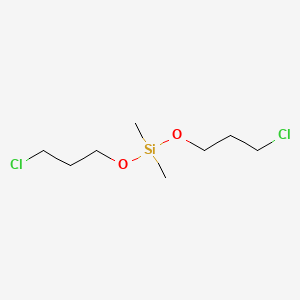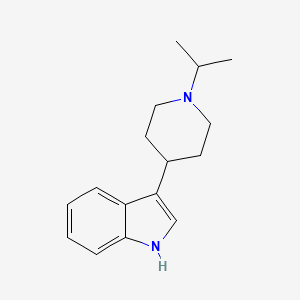
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 4th position, a fluorine atom at the 7th position, and a hydroxymethyl group at the 3rd position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-7-fluoro-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Bromination: The indole core is brominated at the 4th position using bromine or a brominating agent such as N-bromosuccinimide.
Fluorination: The brominated indole is then fluorinated at the 7th position using a fluorinating agent like Selectfluor.
Hydroxymethylation: Finally, the indole derivative is hydroxymethylated at the 3rd position using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.
化学反応の分析
Types of Reactions
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Palladium on carbon, hydrogen gas, room temperature.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: (4-Bromo-7-fluoro-1H-indol-3-yl)formaldehyde.
Reduction: 7-Fluoro-1H-indol-3-ylmethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4-Bromo-7-fluoro-1H-indol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways depend on the specific biological context and target.
類似化合物との比較
Similar Compounds
(4-Bromo-1H-indol-3-yl)methanol: Lacks the fluorine atom at the 7th position.
(7-Fluoro-1H-indol-3-yl)methanol: Lacks the bromine atom at the 4th position.
(4-Bromo-7-fluoro-1H-indole): Lacks the hydroxymethyl group at the 3rd position.
Uniqueness
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol is unique due to the presence of both bromine and fluorine atoms, as well as the hydroxymethyl group. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C9H7BrFNO |
|---|---|
分子量 |
244.06 g/mol |
IUPAC名 |
(4-bromo-7-fluoro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-3,12-13H,4H2 |
InChIキー |
UBVOLGCRDFTLFB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=CNC2=C1F)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(Tertbutoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11869991.png)
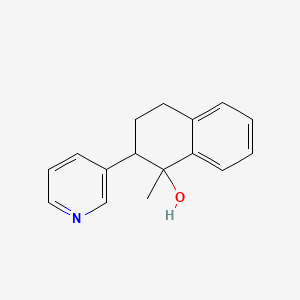


![4-(1-Methyl-1H-pyrrol-3-yl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B11870009.png)
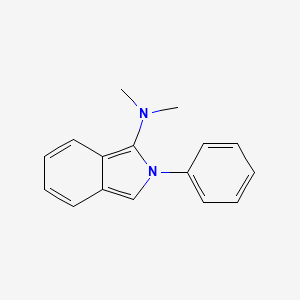
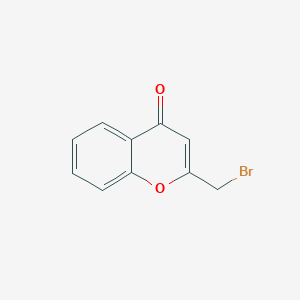
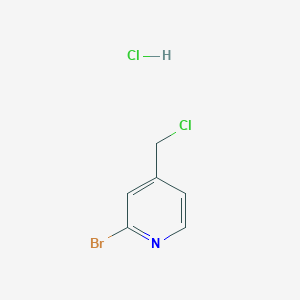
![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)
